1-Boc-4-(2-nitrophenyl)piperazine
Overview
Description
1-Boc-4-(2-nitrophenyl)piperazine, also known as tert-butyl 4-(2-nitrophenyl)-1-piperazinecarboxylate, is a chemical compound with the molecular formula C15H21N3O4 and a molecular weight of 307.35 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl group attached to the piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Boc-4-(2-nitrophenyl)piperazine can be synthesized through a multi-step process involving the protection of piperazine and the introduction of the nitrophenyl group. One common method involves the following steps:
Protection of Piperazine: Piperazine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form 1-Boc-piperazine.
Nitration: The protected piperazine is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitrophenyl group at the desired position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(2-nitrophenyl)piperazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, nucleophiles.
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Major Products Formed
Reduction: 1-Boc-4-(2-aminophenyl)piperazine.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Deprotection: 4-(2-nitrophenyl)piperazine.
Scientific Research Applications
1-Boc-4-(2-nitrophenyl)piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Chemical Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperazine derivatives.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-nitrophenyl)piperazine depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor or intermediate in the synthesis of bioactive molecules. The nitrophenyl group can participate in various chemical reactions, while the piperazine ring can interact with biological targets such as receptors or enzymes.
Comparison with Similar Compounds
1-Boc-4-(2-nitrophenyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-nitrophenyl)piperazine: This compound has the nitrophenyl group attached at the 4-position instead of the 2-position. It exhibits similar chemical properties but may have different reactivity and biological activity.
1-Boc-4-(3-nitrophenyl)piperazine: This compound has the nitrophenyl group attached at the 3-position. It also exhibits similar chemical properties but may have different reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18(20)21/h4-7H,8-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGIZVUOLBRDAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620332 | |
Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170017-73-9 | |
Record name | tert-Butyl 4-(2-nitrophenyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90620332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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